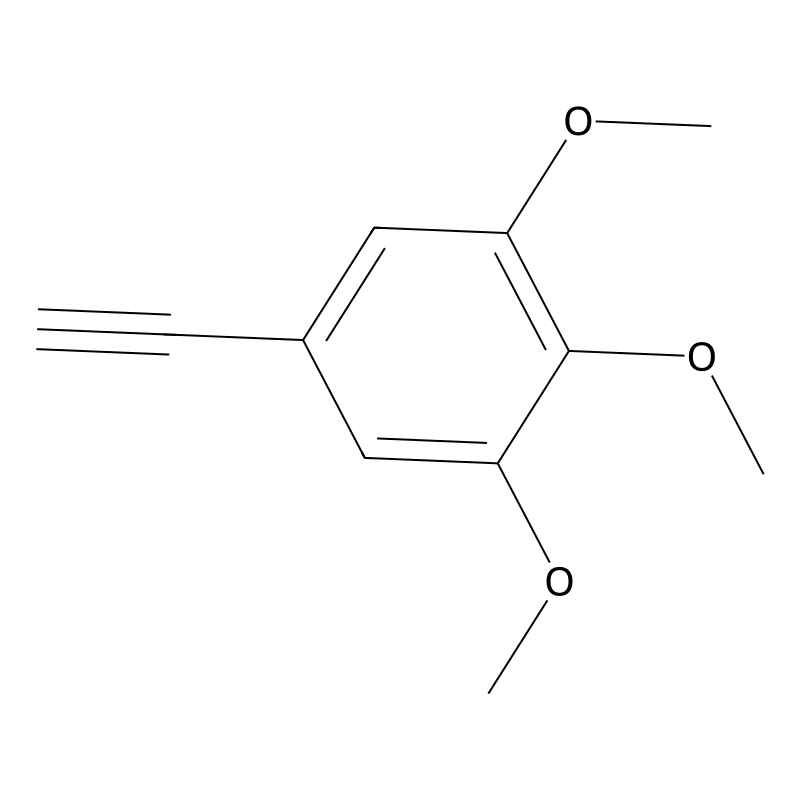5-Ethynyl-1,2,3-trimethoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of the ethynyl group (C≡CH) and three methoxy groups (OCH3) suggests potential applications in organic synthesis as a building block for more complex molecules. The ethynyl group can participate in various coupling reactions to create carbon-carbon bonds, while the methoxy groups can influence the molecule's reactivity and solubility. PubChem, National Institutes of Health:
Material Science
The aromatic ring structure with electron-donating methoxy groups could be of interest for research in material science. These functional groups can influence properties like conductivity or self-assembly behavior, making 5-Ethynyl-1,2,3-trimethoxybenzene a candidate for exploration in areas like organic electronics or functional materials. ScienceDirect, Conjugated Polymers: Design, Synthesis, Properties and Applications
Medicinal Chemistry
While there's no current data on specific medicinal applications, the functional groups in 5-Ethynyl-1,2,3-trimethoxybenzene might hold potential for further investigation. The ethynyl group has been explored in developing anti-cancer drugs, and methoxy groups can influence a molecule's interaction with biological targets. However, more research is required to determine any potential bioactivity of 5-Ethynyl-1,2,3-trimethoxybenzene. National Cancer Institute, Dictionary of Cancer Terms
5-Ethynyl-1,2,3-trimethoxybenzene is an organic compound with the molecular formula and a unique structure characterized by a trimethoxy-substituted benzene ring with an ethynyl group at the 5-position. This compound belongs to a class of compounds known for their potential biological activities and applications in medicinal chemistry. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable precursor in various synthetic pathways.
- Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base, which can lead to the formation of more complex aromatic compounds.
- Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can serve as intermediates in further synthetic transformations .
- Suzuki-Miyaura Coupling: In this reaction, 5-ethynyl-1,2,3-trimethoxybenzene can react with arylboronic acids to yield biaryl compounds, which are important in pharmaceuticals .
Research indicates that 5-ethynyl-1,2,3-trimethoxybenzene and its derivatives exhibit various biological activities. Some studies have reported:
- Anticancer Properties: Analogues of this compound have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving tubulin disruption similar to combretastatin analogues .
- Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential applications as antimicrobial agents .
The synthesis of 5-ethynyl-1,2,3-trimethoxybenzene can be achieved through several methods:
- From 3,4,5-trimethoxybenzaldehyde:
- Sonogashira Reaction:
- Utilize palladium-catalyzed coupling reactions involving aryl halides and terminal alkynes to synthesize this compound from simpler precursors.
The applications of 5-ethynyl-1,2,3-trimethoxybenzene are diverse and include:
- Medicinal Chemistry: Used as a building block for synthesizing novel anticancer agents and other therapeutics.
- Material Science: Its derivatives may be utilized in creating functional materials due to their electronic properties.
Interaction studies involving 5-ethynyl-1,2,3-trimethoxybenzene often focus on its reactivity with biological targets or other chemical entities. For instance:
- Studies have explored its interactions with proteins involved in cancer cell signaling pathways.
- Investigations into its reactivity with azides have been conducted to develop new triazole-based compounds that may exhibit enhanced biological activity .
Several compounds share structural similarities with 5-ethynyl-1,2,3-trimethoxybenzene. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dimethoxybenzene | Two methoxy groups on benzene | Less reactive than trimethoxy derivatives |
| Combretastatin A4 | Trimethoxy groups with a different core | Stronger anticancer activity |
| 4-Ethynylphenol | Ethynyl group on phenolic structure | Lacks methoxy groups |
| 5-(2-bromovinyl)-1,2,3-trimethoxybenzene | Similar structure but with bromine | More reactive due to bromine substitution |
These comparisons highlight the unique positioning of the ethynyl group and the influence of methoxy substituents on the chemical properties and biological activities of these compounds.








